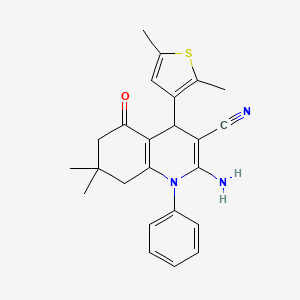

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Chemical Structure and Key Features 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with a 2,5-dimethylthiophen-3-yl group at position 4, a phenyl group at position 1, and a nitrile group at position 2.

Synthesis and Applications This compound belongs to the hexahydroquinoline family, which is synthesized via multicomponent reactions (e.g., Hantzsch-type syntheses) involving aldehydes, enaminonitriles, and β-dicarbonyl derivatives.

Properties

CAS No. |

441782-95-2 |

|---|---|

Molecular Formula |

C24H25N3OS |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C24H25N3OS/c1-14-10-17(15(2)29-14)21-18(13-25)23(26)27(16-8-6-5-7-9-16)19-11-24(3,4)12-20(28)22(19)21/h5-10,21H,11-12,26H2,1-4H3 |

InChI Key |

UNXNLPMRTWRMNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Structural Characteristics

The compound contains a hexahydroquinoline core with multiple functional groups including an amino group and a thiophene ring. These features contribute to its potential biological activity and chemical reactivity. The molecular formula is with a molecular weight of approximately 425.6 g/mol.

Medicinal Chemistry

Therapeutic Potential : The compound is being explored for its therapeutic applications due to its interactions with specific enzymes and receptors. Research indicates that it may modulate biological pathways relevant to various diseases. In particular:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. Investigations into its mechanism of action are ongoing, focusing on apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The structural components may provide antibacterial or antifungal activities. Future research will need to confirm these effects through biological assays.

Materials Science

Organic Electronics : The electronic properties of the thiophene component indicate potential applications in organic semiconductors. The compound could be used in the development of:

- Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport makes it a candidate for enhancing the efficiency of solar cells.

- Light Emitting Diodes (LEDs) : The unique optical properties may allow for innovative designs in organic light-emitting devices.

Biological Research

Mechanistic Studies : Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological profile. Key areas of focus include:

- Binding Affinity Studies : Assessing how the compound interacts with specific receptors or enzymes can provide insights into its therapeutic potential.

- In Vivo Studies : Animal models may be employed to evaluate the efficacy and safety of the compound in treating diseases.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its electronic properties allow it to function as a molecular switch, changing its conductivity in response to external stimuli such as ultraviolet radiation or visible light . This switching behavior is attributed to changes in the molecular geometry and electronic structure.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Conformational Rigidity

The 7,7-dimethyl group in the target compound and Analog 1 restricts ring puckering, favoring a planar quinoline core. This rigidity can improve binding specificity but may limit adaptability to conformational changes in target proteins .

Hydrogen-Bonding Capacity

The amino group at position 2 and nitrile at position 3 in all analogs enable hydrogen bonding. However, Analog 3’s dimethylamino group introduces additional basicity, which could enhance solubility in acidic environments .

Thermal and Chemical Stability

Compounds with bulkier substituents (e.g., Analog 2’s trimethoxyphenyl) exhibit higher molecular weights and melting points, suggesting improved thermal stability. Conversely, the chloro group in Analog 1 may increase susceptibility to nucleophilic substitution .

Research Findings

- Crystallographic Studies: SHELX software () has been pivotal in resolving the crystal structures of hexahydroquinoline derivatives, revealing how substituents influence packing efficiency and intermolecular interactions .

- Hydrogen-Bonding Networks: Analog 4’s dimethoxyphenyl group forms stronger π-π interactions than the target compound’s thiophene, as shown in graph set analyses () .

Biological Activity

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound notable for its diverse biological activities. The compound features a hexahydroquinoline core with multiple functional groups including an amino group and a thiophene ring. These structural characteristics suggest potential interactions with various biological targets, leading to therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 441.57 g/mol. Its structure can be represented as follows:

| Feature | Description |

|---|---|

| Core Structure | Hexahydroquinoline |

| Functional Groups | Amino group, carbonitrile group, thiophene ring |

| Unique Aspects | Complex substitution pattern enhancing biological activity |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor signaling pathways. The presence of the thiophene moiety is particularly significant as it can enhance lipophilicity and bioavailability.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary assays have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogenic strains.

- Anticancer Properties : Initial studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Some studies propose that it may offer neuroprotection by mitigating oxidative stress and promoting neuronal survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- Antimicrobial Studies : A study evaluated the antibacterial activity of structurally similar compounds and found significant inhibition against Gram-positive bacteria . The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Evaluation : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound could induce apoptosis through caspase activation .

- Inflammation Model : A recent study assessed the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced model in macrophages, revealing a reduction in pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Simple quinoline | Antibacterial | Lacks thiophene |

| Compound B | Thiophene only | Antifungal | No quinoline core |

| Compound C | Nitro-substituted | Varies | Different activity profile |

This comparison highlights how the unique combination of functional groups in 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl... enhances its biological efficacy compared to simpler analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis typically involves multi-step reactions, such as the Hantzsch reaction or cyclocondensation methods. Key variables include:

- Catalysts : Acidic catalysts like p-toluenesulfonic acid improve reaction efficiency .

- Solvent systems : Ethanol or acetonitrile under reflux conditions (70–80°C) are common choices for balancing solubility and reaction kinetics .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity .

Q. How can the molecular structure be confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : and NMR identify functional groups (e.g., cyano at ~110 ppm, quinoline carbonyl at ~190 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., thiophene orientation relative to the quinoline core) .

- IR spectroscopy : Validates amino (~3300 cm) and carbonyl (~1680 cm) groups .

Q. What are the stability considerations for this compound under experimental conditions?

- Thermal stability : Decomposes above 200°C; storage at 4°C in inert atmospheres (argon) is advised .

- Light sensitivity : UV exposure degrades the thiophene moiety; amber glassware is recommended .

- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic/basic conditions .

Q. How can solubility challenges be addressed in biological assays?

- Co-solvents : DMSO (≤5% v/v) maintains solubility without cytotoxicity .

- Surfactants : Polysorbate-80 (0.1%) enhances aqueous dispersion for in vitro studies .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Dose-response profiling : Compare IC values across assays (e.g., 12–25 µM for anticancer vs. >50 µM for antimicrobial activity) .

- Target specificity screening : Use kinase/GPCR panels to identify off-target interactions .

- Metabolite analysis : LC-MS/MS detects active metabolites that may explain divergent results .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding to kinases (e.g., EGFR) or DNA repair enzymes .

- MD simulations : GROMACS assesses conformational stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Relate substituent effects (e.g., thiophene vs. bromothiophene) to bioactivity .

Q. How do substituents influence reactivity in derivatization reactions?

- Thiophene moiety : Participates in electrophilic substitution (e.g., bromination at the 5-position) .

- Cyano group : Acts as a hydrogen bond acceptor, enhancing interactions with catalytic residues in enzyme assays .

- Dimethyl groups : Steric hindrance reduces regioselectivity in nucleophilic additions .

Q. What strategies validate mechanistic hypotheses in catalytic applications?

- Kinetic isotope effects (KIEs) : -labeling studies differentiate radical vs. polar pathways .

- In situ spectroscopy : Raman or FTIR monitors intermediate formation during reactions .

- Control experiments : Use deuterated solvents or competitive inhibitors to confirm active species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.